N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
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Description
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C24H20N4O3S and its molecular weight is 444.51. The purity is usually 95%.
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Scientific Research Applications
Reaction Mechanisms and Synthesis
- The study by Ledenyova et al. (2018) explored the reaction mechanisms involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates and thiourea, highlighting the ANRORC rearrangement and N-formylation processes (Ledenyova et al., 2018).
- Research on coumarin–pyrazolone probes for detecting Cr3+ ions in living cells by Mani et al. (2018) showcases the synthesis and application of such probes in biomedical imaging, indicating the versatility of these chemical frameworks in sensing and imaging applications (Mani et al., 2018).
Biological Activities
- The synthesis and microbial activity of novel 3-methyl-2-pyrazolin-5-one derivatives were investigated by Mostafa et al. (2013), highlighting the potential antibacterial and antifungal applications of these compounds (Mostafa et al., 2013).
- Palkar et al. (2017) designed and synthesized analogs of pyrazole-5-ones with benzothiazole, showing promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, showcasing the therapeutic potential of such compounds (Palkar et al., 2017).
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-N-(2-pyrazol-1-ylethyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S/c1-15-12-16(2)21-20(13-15)32-24(26-21)28(11-10-27-9-5-8-25-27)22(29)18-14-17-6-3-4-7-19(17)31-23(18)30/h3-9,12-14H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJXSQZWURWITI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CCN3C=CC=N3)C(=O)C4=CC5=CC=CC=C5OC4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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